Isobutyl methacrylate chemical properties and structure
Isobutyl methacrylate chemical properties and structure
An In-depth Technical Guide to Isobutyl Methacrylate: Properties, Synthesis, and Applications
Introduction
Isobutyl methacrylate (IBMA) is an organic compound and a prominent monomer in the production of acrylic resins.[1][2] It is an ester of methacrylic acid and isobutanol.[3] This colorless liquid is valued for its ability to polymerize and copolymerize with a variety of other monomers, which allows for the tailoring of polymer properties for specific applications.[2] Its versatility makes it a key component in the formulation of coatings, adhesives, sealants, and in the biomedical field, particularly in drug delivery systems.[4][5]
Chemical Structure and Core Properties
IBMA is a monofunctional methacrylate monomer characterized by the chemical formula C8H14O2.[4][6] Its structure consists of a methacrylate group, which provides the potential for polymerization, and an isobutyl group, which influences the physical properties of the resulting polymer.[2]
Physicochemical Properties of Isobutyl Methacrylate
| Property | Value |
| Molecular Weight | 142.20 g/mol [7] |
| Appearance | Colorless liquid[1][2] |
| Density | 0.8858 g/cm³ at 20°C[1][7] |
| Boiling Point | 155 °C[2][7] |
| Melting Point | -37 °C[8][9] |
| Flash Point | 46-49 °C[1][9] |
| Water Solubility | 1300 mg/L at 25 °C[1] |
| Refractive Index | n20/D 1.420 |
| Vapor Pressure | 3.5 mmHg at 20 °C |
| Vapor Density | 4.9 (Air = 1.0)[7][10] |
This table summarizes key physical and chemical properties of isobutyl methacrylate, compiled from various sources.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of isobutyl methacrylate.
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¹H NMR Spectroscopy: The proton NMR spectrum of IBMA provides detailed information about the arrangement of hydrogen atoms within the molecule.[11]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data, showing the different carbon environments in the molecule.[1][12]
-
Infrared (IR) Spectroscopy: The IR spectrum of IBMA displays characteristic absorption bands corresponding to its functional groups.[1][13] A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretch of the ester group.[14] Other significant peaks include those for C-O-C stretching and C=C stretching.[1][14]
-
Mass Spectrometry: Mass spectrometry data reveals the molecular weight and fragmentation pattern of IBMA, further confirming its structure.[1]
Synthesis and Purification
Isobutyl methacrylate is typically synthesized through the esterification of methacrylic acid with isobutanol.[3] This reaction is generally acid-catalyzed.
General Synthesis Protocol
A detailed, step-by-step methodology for a laboratory-scale synthesis of isobutyl methacrylate is as follows:
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Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus to remove the water formed during the reaction.
-
Charging Reactants: Methacrylic acid, isobutanol (in slight excess), a suitable acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone) are added to the flask.
-
Reaction: The mixture is heated to reflux. The water produced during the esterification is azeotropically removed with the solvent and collected in the Dean-Stark trap.
-
Monitoring: The reaction progress is monitored by measuring the amount of water collected.
-
Work-up: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution).
-
Purification: The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate). The final product is purified by vacuum distillation to obtain pure isobutyl methacrylate.
Polymerization of Isobutyl Methacrylate
IBMA readily undergoes polymerization, especially in the presence of initiators and heat or light.[1][3] This reactivity is due to the carbon-carbon double bond in the methacrylate group. The polymerization can be controlled to produce polymers with a wide range of molecular weights and properties.
Free Radical Polymerization Workflow
Free radical polymerization is a common method for polymerizing IBMA.
-
Monomer Preparation: The isobutyl methacrylate monomer is typically purified to remove any inhibitors.
-
Initiator Selection: A suitable free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is chosen.
-
Polymerization Reaction: The monomer and initiator are dissolved in an appropriate solvent in a reaction vessel. The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.
-
Heating: The reaction mixture is heated to a specific temperature to initiate the decomposition of the initiator and start the polymerization process.
-
Polymer Isolation: After the desired reaction time, the polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.
Applications in Research and Drug Development
The unique properties of poly(isobutyl methacrylate) (PIBMA) make it a valuable material in various research and industrial applications, including the pharmaceutical and biomedical fields.
Coatings, Inks, and Paints
IBMA is extensively used in the synthesis of resins for industrial coatings, automotive paints, and printing inks.[4] The resulting polymers provide excellent gloss, weather resistance, and flexibility to the final film.[4]
Adhesives and Sealants
In adhesive and sealant formulations, IBMA contributes to improved adhesion and cohesion.[4] It is used in a range of products from pressure-sensitive tapes to construction sealants.[4]
Drug Delivery Systems
Methacrylate-based polymers are widely explored for their potential in drug delivery.[5][15] Copolymers containing IBMA can be designed to be pH-responsive, making them suitable for enteric coatings that protect drugs from the acidic environment of the stomach and release them in the more neutral pH of the intestines.[5][16] The hydrophobic nature of IBMA can be balanced with hydrophilic monomers to control the release rate of encapsulated drugs.[16][17] Methacrylate-based hydrogels are also being investigated for localized drug delivery in applications such as skin cancer therapy.[18]
Safety and Handling
Isobutyl methacrylate is a combustible liquid and should be handled with care.[1][6] It is irritating to the skin, eyes, and respiratory system.[7][10] Prolonged or repeated exposure may cause skin sensitization.[1]
Recommended Handling Procedures
-
Ventilation: Work in a well-ventilated area to avoid inhaling vapors.[19]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and lab coats.[6][10]
-
Fire Safety: Keep away from heat, sparks, and open flames.[19][20] Use non-sparking tools and ensure all equipment is grounded.[1][21]
-
Storage: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] The container should be tightly closed.[19] IBMA is often stabilized with an inhibitor to prevent spontaneous polymerization.
Conclusion
Isobutyl methacrylate is a versatile monomer with a significant role in polymer chemistry. Its unique combination of properties makes it an essential component in a wide array of applications, from industrial coatings to advanced drug delivery systems. A thorough understanding of its chemical properties, synthesis, and polymerization behavior is crucial for researchers and professionals seeking to utilize this valuable compound in their work.
References
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National Center for Biotechnology Information. (n.d.). Isobutyl Methacrylate. PubChem. Retrieved from [Link]
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Achilles Chemical. (n.d.). Isobutyl Methacrylate Industrial Acrylic Monomer Manufacturer/Factory/Producer for Resin. Retrieved from [Link]
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Triveni Chemicals. (n.d.). Isobutyl Methacrylate - Material Safety Data Sheet (MSDS). Retrieved from [Link]
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PENPET Petrochemical Trading. (n.d.). Isobutyl methacrylate (i-Buma). Retrieved from [Link]
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Ataman Kimya. (n.d.). ISOBUTYL METHACRYLATE POLYMER. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). n-Butyl methacrylate. NIST Chemistry WebBook. Retrieved from [Link]
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ACS Applied Nano Materials. (2022). Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. Retrieved from [Link]
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PubMed Central. (2023). New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. Retrieved from [Link]
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ResearchGate. (n.d.). Poly(methyl methacrylate) particulate carriers in drug delivery. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds at room temperature. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and properties of poly (butyl acrylate-co-methyl methacrylate) copolymer microspheres of tunable size using suspension polymerization. Retrieved from [Link]
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Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]
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